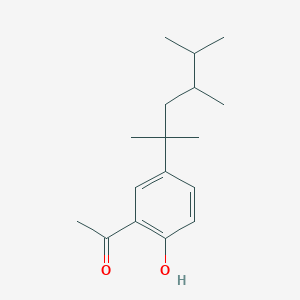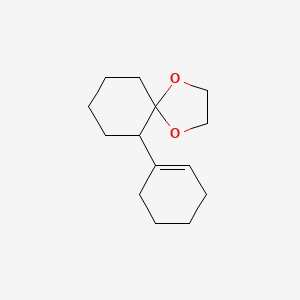
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(45)decane is an organic compound with the molecular formula C13H20O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane typically involves the reaction of cyclohexene with a suitable diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,2-diol and an acid catalyst to facilitate the formation of the dioxaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
科学的研究の応用
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4,4-Dimethyl-1-cyclohexen-1-yl)propanal: Known for its use in perfumery and flavoring.
Tricyclo[5.2.1.0]-decane-8-ethyl ether: Used in fragrance mixtures.
Uniqueness
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions.
特性
CAS番号 |
57090-94-5 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
6-(cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H22O2/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)15-10-11-16-14/h6,13H,1-5,7-11H2 |
InChIキー |
DWOHCTQVVVIMLI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C2CCCCC23OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


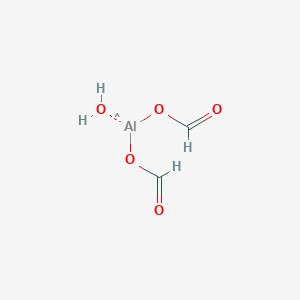
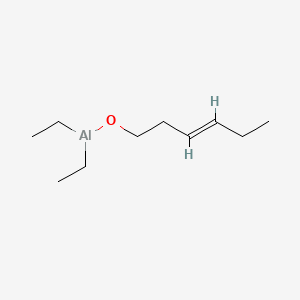
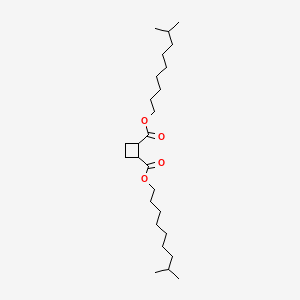
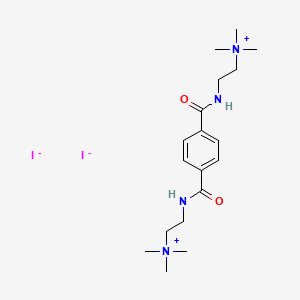
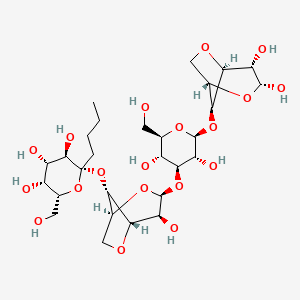
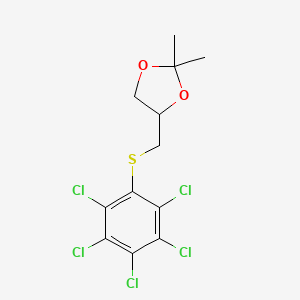
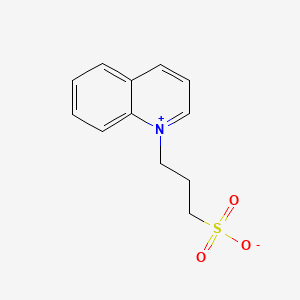
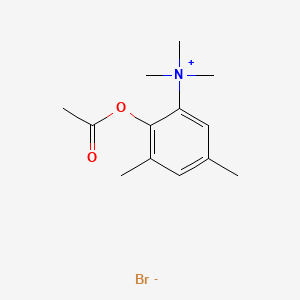
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
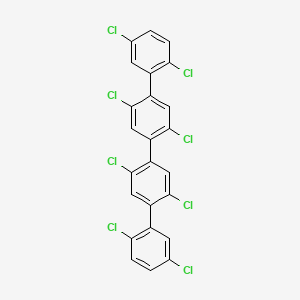
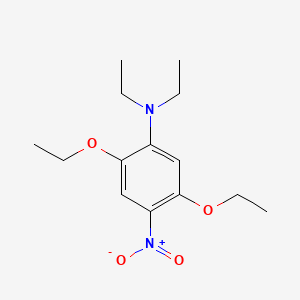
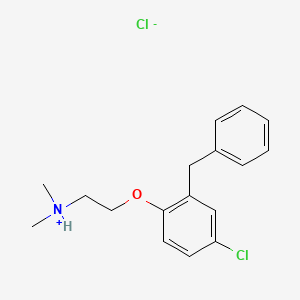
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
